molecular formula CH6ClN B084666 Methylamine-d2 deuteriochloride CAS No. 14779-52-3

Methylamine-d2 deuteriochloride

Cat. No.: B084666
CAS No.: 14779-52-3
M. Wt: 70.54 g/mol
InChI Key: NQMRYBIKMRVZLB-ZRLBSURWSA-N
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Description

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methylamine-d2 deuteriochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the deuterium atoms are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form deuterated methylamine.

    Oxidation Reactions: It can be oxidized to form deuterated formaldehyde or other oxidation products.

Common Reagents and Conditions

Common reagents used in these reactions include deuterium oxide, reducing agents like lithium aluminum hydride (LiAlH4), and oxidizing agents such as potassium permanganate (KMnO4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include deuterated methylamine, deuterated formaldehyde, and other deuterated compounds depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of methylamine-d2 deuteriochloride involves its interaction with various molecular targets and pathways. In biological systems, it can act as a methyl donor in methylation reactions, influencing gene expression and protein function. The deuterium atoms in the compound provide a kinetic isotope effect, which can slow down metabolic reactions and improve the stability and efficacy of deuterated drugs .

Comparison with Similar Compounds

Methylamine-d2 deuteriochloride is unique compared to other similar compounds due to the presence of deuterium atoms, which provide distinct advantages in terms of metabolic stability and reaction kinetics. Similar compounds include:

These compounds share similar chemical properties but differ in their isotopic labeling, which can influence their applications and effectiveness in various research and industrial settings .

Biological Activity

Methylamine-d2 deuteriochloride is a deuterated form of methylamine, a simple amine that has garnered interest in various fields, including organic chemistry, pharmaceuticals, and biological research. This compound's unique isotopic labeling allows for enhanced tracking and analysis in biological systems, making it a valuable tool in metabolic studies and drug development.

  • Molecular Formula : C2_2H6_6ClN
  • Molecular Weight : 78.58 g/mol
  • Structure : The deuteration (replacement of hydrogen with deuterium) affects the compound's physical properties and reactivity.

This compound functions primarily through its interaction with various biological molecules. Its mechanism of action can be summarized as follows:

  • Interaction with Amino Acids : Methylamine can form stable adducts with amino acids, influencing protein structure and function.
  • Metabolic Pathways : The incorporation of deuterium allows for the tracing of metabolic pathways involving methylamine in vivo, providing insights into its biological role and potential therapeutic applications.

Biological Activity

Research has indicated several areas where this compound exhibits biological activity:

  • Neurotransmitter Regulation : Methylamine derivatives have been studied for their role in modulating neurotransmitter systems, particularly in relation to dopamine and serotonin pathways.
  • Antimicrobial Properties : Some studies suggest that methylamine compounds may possess antimicrobial properties, making them candidates for further investigation in the development of new antibiotics.
  • Pharmacokinetics : The use of deuterated compounds like methylamine-d2 can improve the pharmacokinetic profiles of drugs by altering their metabolism and clearance rates.

Case Studies

  • Neuropharmacological Effects :
    • A study investigated the effects of methylamine on dopamine receptor activity in rat models. Results indicated that methylamine administration altered dopamine levels, suggesting potential implications for treating neurodegenerative diseases.
  • Antimicrobial Research :
    • In vitro assays demonstrated that methylamine derivatives exhibited significant antibacterial activity against strains of Staphylococcus aureus. Further research is needed to explore the mechanisms behind this activity.
  • Metabolic Tracing :
    • A metabolic study utilized methylamine-d2 to trace its incorporation into various metabolic pathways in liver cells. This study provided insights into the role of methylamine in amino acid metabolism and its potential effects on liver function.

Data Table: Biological Activity Summary

Biological Activity Findings
Neurotransmitter RegulationModulates dopamine and serotonin pathways; potential implications for neurodegenerative diseases.
Antimicrobial PropertiesExhibits antibacterial activity against Staphylococcus aureus; further studies needed.
PharmacokineticsAlters metabolism and clearance rates; enhances drug profiles through isotopic labeling.

Properties

IUPAC Name

(2H)chlorane;N,N-dideuteriomethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i/hD3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMRYBIKMRVZLB-ZRLBSURWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]N([2H])C.[2H]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

70.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14779-52-3
Record name Hydrochloric acid-d, compd. with methanamine-d2 (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14779-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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